molecular formula C17H19N3O2 B2734650 N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-phenylpropanamide CAS No. 2034415-90-0

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-phenylpropanamide

Cat. No. B2734650
CAS RN: 2034415-90-0
M. Wt: 297.358
InChI Key: YMMGGVZKLDSOIQ-UHFFFAOYSA-N
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Description

The compound “N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-phenylpropanamide” belongs to a class of compounds known as hexahydrocinnolin derivatives . These compounds are characterized by a hexahydrocinnolin moiety, which is a polycyclic compound with a structure based on a cinnoline core .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-phenylpropanamide” would depend on its specific structure. For example, a related compound, tert-butyl N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamate, has a molecular weight of 265.31 .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Anticancer Agents : Functionalized amino acid derivatives related to the chemical structure of interest have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. Certain derivatives exhibited promising cytotoxicity in ovarian and oral cancers, suggesting their potential utility in designing new anticancer agents (Kumar et al., 2009).

  • Central Nervous System Activity : Studies on 5-oxo-1,4,5,6,7,8-hexahydrocinnolines, closely related to the compound , have identified derivatives with sedative, anticonvulsant, and antidepressant properties, highlighting the CNS activity of these compounds (Nagarajan et al., 1976).

  • Anti-Inflammatory Potential : N-Arylcinnamamide derivatives have shown significant anti-inflammatory potential, with certain compounds attenuating lipopolysaccharide-induced NF-κB activation more potently than the parental cinnamic acid. This suggests a different mode of action compared to traditional anti-inflammatory drugs like prednisone (Hošek et al., 2019).

  • Antiepileptic Activity : N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives have been synthesized and evaluated for their antiepileptic activity, with some compounds showing significant effects compared to controls. Molecular docking studies suggest these compounds interact strongly with the GABAA receptor, indicating a potential mechanism for their antiepileptic action (Asadollahi et al., 2019).

  • Antimicrobial and Antiprotozoal Agents : Various derivatives have been investigated for their antimicrobial and antiprotozoal activities, with some showing remarkable efficacy against bacterial, fungal, and Trypanosoma cruzi strains, indicating their potential as therapeutic agents in treating infections and protozoal diseases (Patel et al., 2017).

  • Synthetic Methodologies : Research has also focused on the development of novel synthetic methodologies for N-heterocycles using alkenone-, alkynone-, and aryl-carbonyl O-phenyl oximes, demonstrating the versatility of these compounds in synthesizing complex heterocyclic structures, which are of significant interest in pharmaceutical chemistry (Portela-Cubillo et al., 2008).

Safety and Hazards

The safety and hazards associated with “N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-phenylpropanamide” would depend on its specific properties. For instance, tert-butyl N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamate has been classified with the signal word “Warning” and hazard statements H315, H319, and H335 .

properties

IUPAC Name

N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-16(9-6-12-4-2-1-3-5-12)18-14-7-8-15-13(10-14)11-17(22)20-19-15/h1-5,11,14H,6-10H2,(H,18,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMGGVZKLDSOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NNC(=O)C=C2CC1NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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